molecular formula C17H19BrO5 B2772968 Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-50-3

Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2772968
CAS No.: 308295-50-3
M. Wt: 383.238
InChI Key: FURGOVFGFKNQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C17H19BrO5 and a molecular weight of 383.24 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO5/c1-6-21-15(19)14-9(2)22-12-8-11(18)13(7-10(12)14)23-16(20)17(3,4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURGOVFGFKNQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a benzofuran derivative followed by esterification and acylation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis would produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not well-documented. compounds in the benzofuran family often interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

  • Ethyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

Biological Activity

Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzymatic inhibition, cytotoxicity, and structure-activity relationships (SAR).

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19BrO4
  • Molecular Weight : 351.22 g/mol

Enzymatic Inhibition

Recent studies indicate that derivatives of benzofuran compounds, including this compound, exhibit significant inhibitory effects against various enzymes. Notably, a study involving related benzofuran derivatives demonstrated their potential as α-glucosidase inhibitors. The most active compound in this series showed an IC50 value significantly lower than that of the standard drug acarbose, indicating a promising therapeutic potential for managing postprandial hyperglycemia.

Table 1: Inhibitory Activity Against α-glucosidase

CompoundIC50 (µM)Comparison to Acarbose
Ethyl 6-bromo derivative40.6 ± 0.218-fold more potent
Acarbose750.0 ± 10.0-

The above data suggest that the introduction of bromine into the benzofuran structure enhances the inhibitory activity against α-glucosidase, which is crucial for glucose metabolism.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on normal cell lines (3T3). The results indicated that at concentrations up to 150 µM, the compound exhibited no significant cytotoxicity, suggesting a favorable safety profile for further development.

Table 2: Cytotoxicity Results

CompoundCytotoxicity (3T3 Cell Line) IC50 (µM)
Ethyl 6-bromo derivative>150
AcarboseNot evaluated

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the benzofuran scaffold significantly affect biological activity. For example, the introduction of various substituents at specific positions on the benzofuran ring was found to modulate both inhibitory potency and cytotoxicity. Compounds with electron-withdrawing groups such as bromine demonstrated enhanced activity compared to their non-brominated counterparts.

Key Findings from SAR Studies:

  • Bromine Substitution : Increased α-glucosidase inhibition.
  • Electron-Withdrawing Groups : Enhanced potency compared to electron-donating groups.
  • Hydrophobic Interactions : Contributed to binding affinity within the enzyme's active site.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between ethyl 6-bromo derivatives and α-glucosidase. The results indicated that these compounds fit well into the active site of the enzyme, stabilizing critical interactions that facilitate inhibition.

Case Studies

One notable case study involved a series of synthesized benzofuran derivatives where ethyl 6-bromo derivative was included in a broader evaluation of pharmacological properties. The study highlighted its significant role in reducing blood glucose levels in diabetic models when administered alongside standard treatments.

Q & A

Basic Research Questions

Q. What are the key functional groups and structural features of Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and how do they influence its reactivity?

  • The compound features a benzofuran core with substituents critical for its reactivity:

  • Bromine atom at position 6: Enhances electrophilic substitution and cross-coupling potential.
  • 2,2-Dimethylpropanoyloxy group at position 5: A bulky ester group that may sterically hinder reactions at adjacent positions.
  • Methyl group at position 2: Stabilizes the benzofuran ring via electron-donating effects.
  • Ethyl carboxylate at position 3: Provides a polar moiety for solubility and hydrogen bonding.
    • These groups collectively influence regioselectivity in reactions like nucleophilic substitution or hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

  • Multi-step synthesis typically involves:

Bromination of a pre-functionalized benzofuran precursor using NBS or Br₂ in DCM .

Esterification of the hydroxyl group at position 5 using 2,2-dimethylpropanoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

  • Optimization strategies :

  • Use anhydrous conditions to prevent hydrolysis of the ester group.
  • Monitor reaction progress via TLC (silica gel, eluent: dichloromethane/methanol 9:1) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., downfield shifts for bromine and ester carbonyls) .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) and detect impurities using a C18 column with acetonitrile/water gradient .
  • Elemental analysis : Validate stoichiometry (C, H, Br, O) with <0.3% deviation .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethylpropanoyloxy group impact regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • The bulky ester group at position 5 restricts access to positions 4 and 6, directing coupling reactions (e.g., with aryl boronic acids) to the less hindered position 5.
  • Methodological approach :

  • Perform computational modeling (DFT) to assess steric maps.
  • Compare reaction outcomes with analogs lacking bulky substituents .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Hypothesized issues : Poor bioavailability or metabolic instability due to ester hydrolysis.
  • Solutions :

Pharmacokinetic profiling : Measure plasma stability and metabolite identification using LC-MS/MS.

Prodrug modification : Replace the ethyl carboxylate with a more stable moiety (e.g., tert-butyl ester) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this benzofuran derivative?

  • Key modifications to test :

  • Halogen replacement : Substitute bromine with iodine for enhanced electrophilicity.
  • Ester group variation : Test methyl, isopropyl, or benzyl esters to modulate lipophilicity.
    • Assay design :
  • Use a panel of cancer cell lines (e.g., MCF-7, A549) with cytotoxicity assays (MTT) and apoptosis markers (Annexin V) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can this be mitigated?

  • Instability source : Acid-catalyzed hydrolysis of the 2,2-dimethylpropanoyloxy ester.
  • Mechanistic analysis :

  • Conduct pH-rate profiling (pH 1–7) to identify degradation kinetics.
  • Stabilization strategies:
  • Use enteric coatings for oral delivery.
  • Introduce electron-withdrawing groups to reduce ester reactivity .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

  • Step 1 : Incubate the compound with human liver microsomes (HLMs) and NADPH.
  • Step 2 : Use LC-HRMS to identify metabolites (e.g., hydroxylation or demethylation products).
  • Step 3 : Calculate IC₅₀ values for CYP3A4/2D6 inhibition using fluorescent substrates .

Q. What computational tools are recommended for predicting the compound’s binding affinity to protein targets?

  • Software : AutoDock Vina or Schrödinger Glide for molecular docking.
  • Protocol :

Prepare the protein structure (PDB: e.g., COX-2 for anti-inflammatory studies).

Generate ligand conformers with OMEGA.

Validate predictions with MD simulations (AMBER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.